molecular formula C9H13NS B11759996 Ethyl[(2-methylphenyl)sulfanyl]amine

Ethyl[(2-methylphenyl)sulfanyl]amine

Cat. No.: B11759996
M. Wt: 167.27 g/mol
InChI Key: ZIJSMUZHPMZNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(2-methylphenyl)sulfanyl]amine is an organic compound characterized by the presence of an ethyl group, a sulfanyl group attached to a 2-methylphenyl ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(2-methylphenyl)sulfanyl]amine typically involves the reaction of 2-methylphenyl sulfanyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Ethyl[(2-methylphenyl)sulfanyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl[(2-methylphenyl)sulfanyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl[(2-methylphenyl)sulfanyl]amine: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl[(2-chlorophenyl)sulfanyl]amine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

    Ethyl[(4-methylphenyl)sulfanyl]amine: Similar structure but with the methyl group in the para position on the phenyl ring.

Uniqueness: this compound is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and sulfanyl groups also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N-(2-methylphenyl)sulfanylethanamine

InChI

InChI=1S/C9H13NS/c1-3-10-11-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

InChI Key

ZIJSMUZHPMZNAI-UHFFFAOYSA-N

Canonical SMILES

CCNSC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.